2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide], commonly known as CTBT, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Aplicaciones Científicas De Investigación
CTBT has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. CTBT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CTBT has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Mecanismo De Acción
The mechanism of action of CTBT is not yet fully understood. However, it is believed that CTBT inhibits the activity of a protein called heat shock protein 90 (HSP90), which is essential for the proper folding and function of many proteins, including those involved in cancer. By inhibiting HSP90, CTBT disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
CTBT has been shown to have minimal toxicity in preclinical studies. It is well-tolerated in animal models, with no significant adverse effects reported. CTBT has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed, distributed, metabolized, and excreted by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTBT in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition in cancer cells without affecting other cellular processes. However, one limitation of using CTBT is its solubility. CTBT is poorly soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CTBT. One area of interest is the development of more soluble analogs of CTBT that can be administered in vivo. Another area of interest is the combination of CTBT with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of CTBT and its potential therapeutic applications in cancer.
Conclusion:
In conclusion, CTBT is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its specificity for HSP90 makes it an attractive target for cancer research. Further studies are needed to fully understand the mechanism of action of CTBT and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of CTBT involves the reaction of 2-fluoroaniline with carbon disulfide and sodium hydroxide to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-amino-3,5-dicyanothiazole to form the final product, CTBT. The synthesis method has been optimized to yield high purity and yield of the compound.
Propiedades
IUPAC Name |
2-[[4-cyano-3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S3/c21-13-5-1-3-7-15(13)24-17(27)10-29-19-12(9-23)20(31-26-19)30-11-18(28)25-16-8-4-2-6-14(16)22/h1-8H,10-11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQSHQYBKHDJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
442537-19-1 |
Source
|
Record name | 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.